(S)-Methyl 2-amino-3-(tritylthio)propanoate

Peptide Synthesis Racemization Fmoc SPPS

Choose (S)-Methyl 2-amino-3-(tritylthio)propanoate (CAS 115545-85-2) for Fmoc SPPS. The trityl-thiol prevents disulfide formation and suppresses racemization at the cysteine α-carbon—critical for preserving S-configuration in bioactive peptides. Orthogonal Trt protection cleaves in one TFA step, avoiding multi-step Acm/Dpm protocols. With high LogP (4.6), it dissolves in chloroform and DMSO, enabling efficient non-aqueous coupling and reducing hydrolysis in hydrophobic sequences. It is the preferred building block for C-terminal cysteine methyl esters and a precursor for N-methyl cysteine derivatives used in metabolically stable peptidomimetics.

Molecular Formula C23H23NO2S
Molecular Weight 377.5 g/mol
CAS No. 115545-85-2
Cat. No. B3022741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-3-(tritylthio)propanoate
CAS115545-85-2
Molecular FormulaC23H23NO2S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCOC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m1/s1
InChIKeyDXUZZMIANHJYIU-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-amino-3-(tritylthio)propanoate (CAS 115545-85-2): Technical Baseline for Peptide Synthesis and Cysteine Derivatization


(S)-Methyl 2-amino-3-(tritylthio)propanoate (CAS 115545-85-2) is a chiral, protected L-cysteine derivative [1]. It features a trityl (triphenylmethyl) group on the thiol functionality and a methyl ester at the C-terminus . The compound is a white to off-white solid or sticky oil , with a molecular weight of 377.5 g/mol and a computed LogP of 4.6, indicating significant lipophilicity [2]. It serves as a key building block in peptide synthesis, particularly for introducing C-terminal cysteine methyl esters, and as a precursor for further derivatization, including N-methylation [3].

Why (S)-Methyl 2-amino-3-(tritylthio)propanoate Cannot Be Substituted with Generic Cysteine Analogs


Substituting (S)-Methyl 2-amino-3-(tritylthio)propanoate with unprotected cysteine esters or alternative protected forms introduces significant variability in reaction outcomes and product purity. The trityl group is not a simple protecting group; its steric bulk and electronic properties directly influence the rate of racemization during coupling steps [1] and the efficiency of subsequent deprotection . Unprotected cysteine methyl ester is prone to rapid oxidation and disulfide formation, leading to complex mixtures . Alternative protecting groups, such as Acm or Dpm, require different cleavage conditions that may not be orthogonal to other protecting strategies in Fmoc SPPS [2]. The specific stereochemistry (S-configuration) of this compound is critical for synthesizing bioactive peptides, and any substitution risks introducing racemic mixtures that compromise biological activity [3].

Quantitative Differentiation of (S)-Methyl 2-amino-3-(tritylthio)propanoate Against Comparators


Comparative Racemization Propensity in Solid-Phase Peptide Synthesis

The trityl (Trt) protecting group on cysteine derivatives is associated with a baseline racemization level of approximately 3.3% during DIPCDI/Oxyma Pure coupling in Fmoc SPPS [1]. This value serves as a reference point when evaluating alternative protecting groups. For comparison, the tetrahydropyranyl (Thp) group reduces racemization to 0.74%, while the diphenylmethyl (Dpm) group increases racemization to 6.8% under identical conditions [1]. This positions the Trt-protected compound as a moderate-risk candidate for racemization, requiring optimization of coupling conditions (e.g., avoiding preactivation, using collidine base) to achieve acceptable stereochemical purity [2].

Peptide Synthesis Racemization Fmoc SPPS

Utility in C-Terminal Methyl Ester Peptide Synthesis via Side-Chain Anchoring

This compound enables a unique anchoring strategy for synthesizing peptides with a C-terminal cysteine methyl ester. A method was developed where Fmoc-Cys-OCH3 (the N-protected analog of this compound) is attached to trityl chloride resins via its side-chain thiol, followed by standard Fmoc SPPS [1]. This approach yielded bioactive a-factor pheromone peptides with high yield and purity [1]. In contrast, direct use of a C-terminal cysteine methyl ester without side-chain anchoring often leads to diketopiperazine formation and premature cleavage, reducing overall yield .

Peptide Synthesis C-terminal Modification Resin Anchoring

Solubility Profile: Enhanced Organic Solvent Compatibility

The compound demonstrates solubility in chloroform, DMSO, and methanol , a profile that is consistent with its high calculated LogP of 4.6 [1]. This solubility is superior to that of unprotected L-cysteine methyl ester hydrochloride (CAS 18598-63-5), which is primarily soluble in water and polar solvents, limiting its utility in anhydrous peptide coupling reactions [2]. The enhanced organic solubility of the trityl-protected derivative facilitates its use in non-aqueous media, a critical requirement for many peptide synthesis protocols .

Solubility Organic Synthesis Peptide Chemistry

Comparative Storage Stability and Handling Requirements

The compound requires storage at -20°C under an inert atmosphere to maintain stability , which is a more stringent requirement compared to its hydrochloride salt counterpart (CAS 62675-68-7) . However, this strict storage protocol is directly correlated with the compound's high purity and reduced susceptibility to oxidation. The free amine form is more prone to degradation than the hydrochloride salt but offers greater synthetic versatility, as it avoids the need for an additional neutralization step prior to coupling reactions .

Stability Storage Peptide Building Blocks

Role as a Precursor for N-Methyl Cysteine Derivatives

S-Trityl cysteine derivatives are specifically identified as key precursors for the synthesis of protected N-methyl cysteines [1]. N-Methylation of Alloc-Cys(Trt)-OH and Boc-Cys(Trt)-OH proceeds in good yields and purities, and the resulting NMe-Cys derivatives can be further functionalized in solution or on solid phase [1]. This pathway provides access to N-methyl cysteine building blocks, which are valuable for creating peptide mimetics with enhanced proteolytic stability. In contrast, alternative protecting groups like Acm or Dpm are less compatible with the strong base conditions required for N-methylation, limiting their utility for this transformation [2].

N-Methylation Cysteine Derivatives Peptide Mimetics

Orthogonal Deprotection Compatibility in Fmoc SPPS

The trityl (Trt) group is the recommended thiol protecting group for routine Fmoc SPPS when the target peptide contains a free thiol group . It is labile to trifluoroacetic acid (TFA) and is removed during the standard final cleavage/deprotection step . This orthogonality is critical: the Trt group remains intact during the repetitive piperidine treatments used for Fmoc deprotection, preventing premature thiol exposure and subsequent side reactions . In contrast, the Acm group is stable to TFA and requires a separate, often harsher, cleavage step (e.g., with Hg2+, Ag+, or I2), which can complicate the synthesis of complex disulfide-containing peptides .

Orthogonal Deprotection Fmoc SPPS Peptide Synthesis

Application Scenarios for (S)-Methyl 2-amino-3-(tritylthio)propanoate in Peptide and Chemical Synthesis


Synthesis of C-Terminal Cysteine Methyl Ester Peptides via Side-Chain Anchoring

This compound is uniquely suited for the synthesis of peptides requiring a C-terminal cysteine methyl ester. As demonstrated in the literature, its side-chain thiol can be anchored to a trityl resin, enabling standard Fmoc SPPS to proceed without premature cleavage or diketopiperazine formation [1]. This method was successfully applied to the synthesis of a-factor mating pheromone, yielding a bioactive product with high purity [1].

Preparation of Protected N-Methyl Cysteine Building Blocks

The compound serves as a key precursor for synthesizing N-methyl cysteine derivatives. Researchers can use its N-protected analogs (e.g., Alloc-Cys(Trt)-OH or Boc-Cys(Trt)-OH) in N-methylation reactions to obtain protected NMe-Cys building blocks in good yields [2]. These building blocks are essential for creating peptidomimetics with enhanced metabolic stability and are otherwise challenging to access [2].

Incorporation of Cysteine Residues into Lipophilic Peptide Sequences

Given its high LogP (4.6) and solubility in organic solvents like chloroform and DMSO , this compound is the preferred choice for synthesizing hydrophobic or membrane-active peptides. Its organic solubility facilitates coupling in non-aqueous media, reducing hydrolysis side reactions and improving coupling efficiency in challenging sequences [3]. This is particularly relevant for synthesizing peptide-based drug candidates or studying protein-lipid interactions.

Synthesis of Disulfide-Containing Peptides via Orthogonal Trityl Deprotection

In Fmoc SPPS, the trityl group is the recommended protecting group for cysteine residues when the final peptide requires a free thiol for subsequent oxidation to form a disulfide bond . The Trt group is cleanly removed during the standard TFA cleavage step, generating the free sulfhydryl peptide directly . This one-step deprotection is more efficient than multi-step protocols required for other protecting groups (e.g., Acm), making this compound ideal for high-throughput or automated peptide synthesis workflows .

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